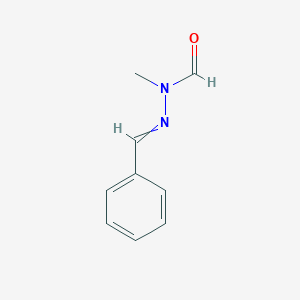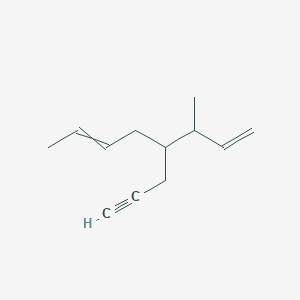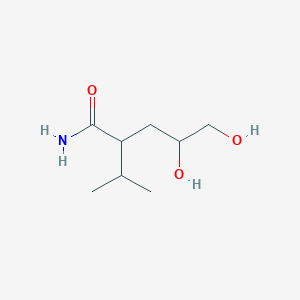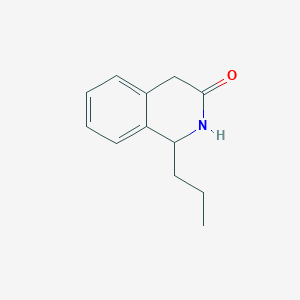
1-(2-Methyl-1,3-dioxolan-2-YL)nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,3-dioxolan-2-YL)nonan-4-one is an organic compound that features a dioxolane ring, a five-membered ring containing two oxygen atoms
Preparation Methods
The synthesis of 1-(2-Methyl-1,3-dioxolan-2-YL)nonan-4-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring. Industrial production methods may involve the use of phosgene or transesterification processes .
Chemical Reactions Analysis
1-(2-Methyl-1,3-dioxolan-2-YL)nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-1,3-dioxolan-2-YL)nonan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-YL)nonan-4-one involves its interaction with molecular targets through its dioxolane ring. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-Methyl-1,3-dioxolan-2-YL)nonan-4-one can be compared with other dioxolane derivatives, such as:
1,3-Dioxolane: A simpler compound with similar ring structure but different substituents.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another dioxolane derivative with different functional groups.
Ethylene carbonate: A cyclic carbonate with a similar ring structure but different chemical properties. The uniqueness of this compound lies in its specific substituents and the resulting chemical and physical properties.
Properties
CAS No. |
62026-32-8 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-(2-methyl-1,3-dioxolan-2-yl)nonan-4-one |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-7-12(14)8-6-9-13(2)15-10-11-16-13/h3-11H2,1-2H3 |
InChI Key |
FAJMSNUXJHRBJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2,2'-[(phenylmethylene)disulfanediyl]diacetate](/img/structure/B14563543.png)


![Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14563565.png)
![{[(Ethoxycarbonyl)peroxy]carbonyl}benzene](/img/structure/B14563567.png)

![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine](/img/structure/B14563587.png)
![1-[(10-Methylanthracen-9-YL)methyl]pyridin-1-ium perchlorate](/img/structure/B14563590.png)



![2-Methyl-4-nitro-4-phenyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14563616.png)

![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14563625.png)
